7-Methoxy-2-methylquinoline-4-carboxylic acid

Vue d'ensemble

Description

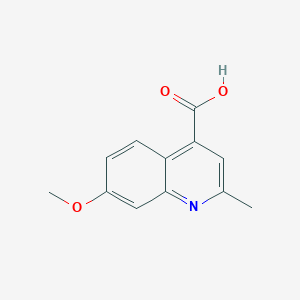

7-Methoxy-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a structure known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by a methoxy group at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by functional group modifications. For instance, the condensation of 2-methyl-3-nitrobenzoic acid with methoxyacetaldehyde under acidic conditions can yield the desired quinoline derivative after reduction and cyclization steps .

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and the use of green solvents like ethanol have been explored to enhance the efficiency of the synthetic process .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methoxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives .

Applications De Recherche Scientifique

Antibacterial Properties

Research indicates that quinoline derivatives, including 7-Methoxy-2-methylquinoline-4-carboxylic acid, exhibit notable antibacterial activity. These compounds have been studied for their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action typically involves interference with bacterial cellular functions, although the specific pathways remain an area of ongoing investigation.

Inhibition of Cellular Respiration

Another significant application of this compound is its role as an inhibitor of cellular respiration. This property has implications for cancer therapy, as inhibiting the metabolic pathways of cancer cells can lead to reduced growth and proliferation. The compound's ability to disrupt mitochondrial functions is particularly noteworthy in this context.

Key Intermediate in Drug Synthesis

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structural framework allows for modifications that can enhance pharmacological properties, making it a valuable scaffold in drug design. For instance, it has been utilized in synthesizing immunomodulators aimed at treating autoimmune diseases by modulating immune responses through specific biochemical pathways .

Fibroblast Activation Protein Inhibitors

The compound is also being explored as a framework for developing selective inhibitors of fibroblast activation protein (FAP). FAP inhibitors have potential applications in cancer diagnosis and treatment, particularly in targeting tumor microenvironments. The specificity and efficacy of these inhibitors are enhanced by incorporating the this compound structure into their design .

Study on Antioxidant Properties

A recent study investigated the antioxidant properties of related quinoline derivatives and their ability to scavenge free radicals, which is crucial for developing neuroprotective agents. While specific data on this compound was not highlighted, the findings suggest that similar compounds could offer protective effects against oxidative stress-related conditions .

Clinical Implications in Malaria Treatment

While not directly related to this compound, research into quinoline derivatives has significant implications for malaria treatment. Compounds like tafenoquine have shown promise against latent malaria stages, indicating that derivatives with similar structures may contribute to advancements in malaria therapeutics .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 7-methoxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, known for its broad spectrum of biological activities.

2-Methylquinoline: Lacks the methoxy and carboxylic acid groups, resulting in different chemical properties.

7-Methoxyquinoline: Similar structure but without the carboxylic acid group.

Uniqueness: 7-Methoxy-2-methylquinoline-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

7-Methoxy-2-methylquinoline-4-carboxylic acid (MMQCA) is a heterocyclic compound belonging to the quinoline family, characterized by its methoxy and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitubercular, and potential anticancer properties. This article explores the biological activities of MMQCA, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C12H11NO3

- IUPAC Name : this compound

- Structure : The presence of a methoxy group at position 7 and a carboxylic acid at position 4 distinguishes MMQCA from other quinoline derivatives.

The biological activity of MMQCA is primarily attributed to its ability to interact with various molecular targets. Its mechanism includes:

- Enzyme Inhibition : MMQCA acts as an inhibitor for several enzymes, including those involved in bacterial metabolism and DNA replication.

- Receptor Modulation : The compound may modulate the activity of specific receptors, impacting various biological pathways.

Antimicrobial Activity

MMQCA exhibits significant antimicrobial properties against a range of pathogens. A study reported its effectiveness against Pseudomonas aeruginosa and other Gram-negative bacteria, highlighting its potential as an antibacterial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 8 µg/mL |

Antitubercular Activity

Recent research has highlighted MMQCA's potential as an antitubercular agent. In vitro studies demonstrated that MMQCA derivatives showed promising activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving MIC values below 1 µM .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| MMQCA | <1 | High |

| Derivative 7m | <1 | High |

| Derivative 7i | >16 | Moderate |

Anticancer Activity

MMQCA has also been evaluated for its anticancer properties. In vitro assays against various cancer cell lines indicated that it possesses selective cytotoxicity. For instance, it showed significant inhibitory effects on lung cancer (H460) and colon cancer (HT-29) cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| H460 | 5.2 |

| HT-29 | 10.3 |

| MKN-45 | 8.5 |

Case Studies

- Study on Antitubercular Activity : A study focused on modifying the structure of quinoline derivatives to enhance their anti-Mtb activity found that certain substitutions at the C-6 position significantly increased efficacy . Specifically, compounds with butyl substitutions demonstrated superior activity compared to ethyl or methyl groups.

- Evaluation of Anticancer Potential : Research conducted on a series of MMQCA derivatives indicated that modifications in the quinoline scaffold could lead to improved selectivity towards cancer cells while reducing toxicity to normal cells .

Propriétés

IUPAC Name |

7-methoxy-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-5-10(12(14)15)9-4-3-8(16-2)6-11(9)13-7/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTXZKFXJBYRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444737 | |

| Record name | 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189815-81-4 | |

| Record name | 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.